molecular formula C10H4BrNO2 B1585140 6-Bromo-3-cyanochromone CAS No. 52817-13-7

6-Bromo-3-cyanochromone

Cat. No.: B1585140
CAS No.: 52817-13-7
M. Wt: 250.05 g/mol
InChI Key: MGVVCEKLWMZFLS-UHFFFAOYSA-N
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Description

6-Bromo-3-cyanochromone, also known as 6-Bromo-4-oxo-4H-1-benzopyran-3-carbonitrile, is a brominated benzopyran compound. It is characterized by the presence of a bromine atom at the sixth position and a cyano group at the third position of the chromone ring. This compound has a molecular formula of C10H4BrNO2 and a molecular weight of 250.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyanochromone typically involves the bromination of 3-cyanochromone. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for bromine addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyanochromone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The chromone ring can undergo oxidation to form quinones.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 6-amino-3-cyanochromone or 6-thio-3-cyanochromone.

    Reduction: Formation of 6-bromo-3-aminomethylchromone.

    Oxidation: Formation of 6-bromo-3-cyanoquinone.

Scientific Research Applications

6-Bromo-3-cyanochromone is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyanochromone involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-cyanochromone
  • 6-Fluoro-3-cyanochromone
  • 6-Iodo-3-cyanochromone

Comparison

6-Bromo-3-cyanochromone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

6-bromo-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVVCEKLWMZFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351548
Record name 6-Bromo-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52817-13-7
Record name 6-Bromo-4-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52817-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromochromone-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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